

2,3-Pentanedione chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Pentanedione

Cat. No.: B165514

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An In-depth Technical Guide to the Chemical Properties and Structure of **2,3-Pentanedione**

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of **2,3-pentanedione**. It is intended for researchers, scientists, and professionals in drug development who require detailed chemical data, experimental methodologies, and visual representations of its structure and relevant pathways.

Chemical Identity and Structure

2,3-Pentanedione, also known as acetyl propionyl, is an alpha-diketone, a class of organic compounds characterized by two ketone groups on adjacent carbon atoms.[1] It is a pentane molecule substituted with oxo groups at the 2 and 3 positions.[2] This compound is recognized for its somewhat sweet, buttery, and caramel-like taste and odor.[1][2] It is found naturally in various foods and beverages, including coffee and dairy products, and is also used as a flavoring agent.[1][3]

Structural Identifiers:

- IUPAC Name: pentane-2,3-dione[1]
- SMILES: CCC(=O)C(C)=O[1][4]
- InChI: 1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3[1][4]
- InChIKey: TZMFJUDUGYTVRY-UHFFFAOYSA-N[4][5]

Caption: Chemical structure of **2,3-Pentanedione**.

Physicochemical Properties

A summary of the key physicochemical properties of **2,3-pentanedione** is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Formula	C5H8O2	[1][5]
Molecular Weight	100.12 g/mol	[6]
Appearance	Colorless to deep green-yellow liquid	[2]
Odor	Somewhat sweet, quinone-like	[2]
Melting Point	-52 °C	[2][4]
Boiling Point	110-112 °C	[2][4]
Density	0.957 g/mL at 25 °C	[2][4]
Refractive Index	n _{20/D} 1.404	[2][4]
logP (Octanol/Water Partition Coefficient)	-0.85	[7]
Water Solubility	60,000 mg/L at 15 °C	[7]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2,3-pentanedione** are crucial for reproducible research. The following sections outline established protocols.

Synthesis of 2,3-Pentanedione

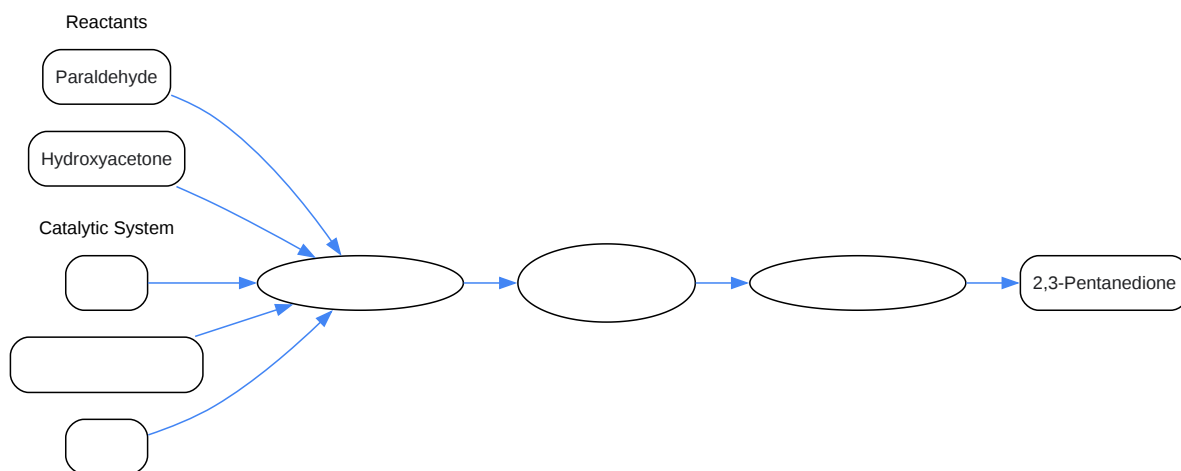
A common industrial synthesis of **2,3-pentanedione** involves the acid-catalyzed reaction of hydroxyacetone and paraldehyde.[8]

Materials:

- Hydroxyacetone
- Paraldehyde
- Concentrated Hydrochloric Acid
- Water
- Tetrabutylammonium bromide solution (50 wt. % in water)

Procedure:

- A mixture of 27 g of concentrated hydrochloric acid, 33 g of water, and 2.5 g of 50 wt. % tetrabutylammonium bromide solution is prepared and heated to 50°C.[8]
- A dosing mixture of 150 kg of hydroxyacetone and 126 kg of paraldehyde is prepared at a temperature of 19-21°C.[8]
- The dosing mixture is added to the heated acid solution over a period of 7 hours.[8]
- Following the addition, 38 g of water is added to the reaction mixture.[8]
- The product, a mixture of water and **2,3-pentanedione**, is distilled off at atmospheric pressure.[8]
- The phases of the distillate are separated to yield **2,3-pentanedione**. [8]



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Caption: Workflow for the synthesis of **2,3-Pentanedione**.

Analysis of Airborne 2,3-Pentanedione by HPLC

This method is used for determining the concentration of **2,3-pentanedione** in workplace air.^[9]
^[10]

Materials:

- Silica gel cartridges impregnated with 2,4-dinitrophenylhydrazine (DNPH)
- Air sampling pump with a flow rate of 1 L/min
- Acetonitrile
- Internal or external standards

- High-Performance Liquid Chromatography (HPLC) system with UV or MS detector

Procedure:

- Sampling: A known volume of air is drawn through a DNPH-impregnated silica gel cartridge using a pump at a flow rate of 1 L/min. Sampling can be conducted for 15 minutes to 1 hour. [\[9\]](#)[\[10\]](#)
- Desorption: The formed hydrazones are desorbed from the cartridge with acetonitrile.[\[9\]](#)
- Analysis: The desorbed sample is analyzed by HPLC with either a UV or Mass Spectrometry (MS) detector.[\[9\]](#)
- Quantification: The concentration of **2,3-pentanedione** is determined using a 10-point calibration curve with an internal standard for HPLC-MS or an external standard for HPLC-UV.[\[9\]](#) The limit of quantification is approximately 0.00078 mg/m³ for a 60 L air sample.[\[9\]](#)

Analysis of Airborne 2,3-Pentanedione by GC-MS

An alternative method for the determination of **2,3-pentanedione** in the air utilizes Gas Chromatography-Mass Spectrometry.[\[11\]](#)

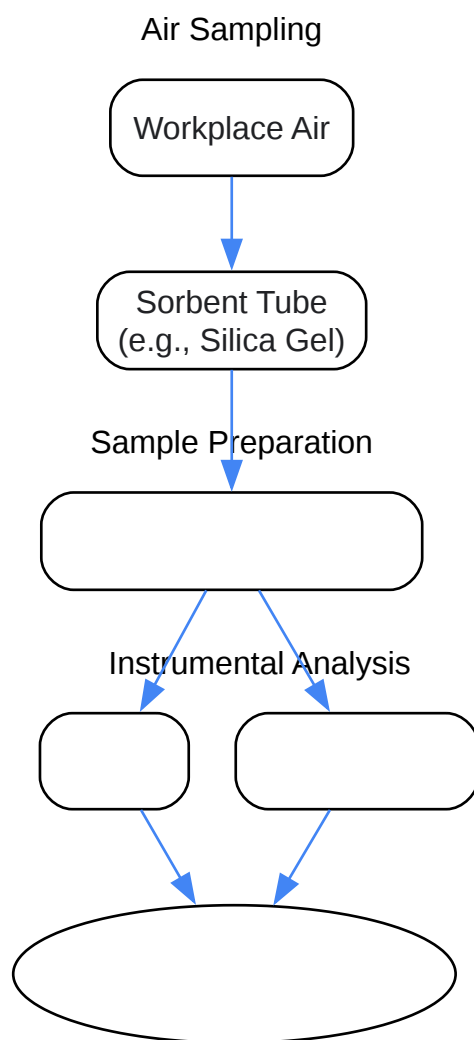
Materials:

- Silica gel tubes
- Air sampling pump
- Acetone
- Cyclohexanone (internal standard)
- Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

- Sampling: A defined volume of air is drawn through a silica gel tube using a sampling pump. [\[11\]](#)

- Desorption: The collected **2,3-pentanedione** is desorbed from the silica gel with acetone containing a known amount of cyclohexanone as an internal standard.[11]
- Analysis: The resulting solution is analyzed by GC-MS.[11]
- Quantification: A multiple-point calibration is used to quantify the amount of **2,3-pentanedione**. The limit of quantification is 0.0025 mg/m³ for a 20 L air sample.[11]



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Caption: General workflow for the analysis of airborne **2,3-Pentanedione**.

Chemical Reactivity and Applications

2,3-Pentanedione is a reactive α -dicarbonyl compound.[7] Its reactivity allows it to participate in various chemical reactions, making it a useful intermediate in organic synthesis.[4][6]

Key Reactions:

- **Condensation with Phenols:** It undergoes acid-catalyzed condensation with phenols to form bisphenol derivatives.[4]
- **Reaction with Anilines:** It can be used in a Palladium-catalyzed reaction with aniline under reductive conditions to synthesize 2-ethyl-3-methyl-1H-indole.[4]
- **Condensation with o-phenylenediamine:** It reacts with o-phenylenediamine, using citric acid as a catalyst, to produce 2-ethyl-3-methylquinoxaline.[4]

Due to its characteristic flavor profile, **2,3-pentanedione** is utilized as a flavoring agent in the food industry.[2][6] It also serves as a versatile building block in the synthesis of more complex molecules and polymers.[6]

Safety and Handling

2,3-Pentanedione is a flammable liquid and should be handled with appropriate safety precautions.[2][12]

Handling and Storage:

- Handle in a well-ventilated area and wear suitable protective clothing, including gloves and eye protection.[12][13]
- Keep away from heat, sparks, open flames, and other ignition sources.[12]
- Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][12]
Recommended storage temperature is 2-8 °C.[4][12]
- It is incompatible with strong oxidizing agents, reducing agents, and strong bases.[2]

Health and Safety:

- Inhalation of vapors may be harmful, and due to its structural similarity to diacetyl, there are concerns about potential effects on pulmonary function with occupational exposure.[14]
- It can cause skin and eye irritation.[14]
- There is a risk of skin sensitization.[14]

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- To cite this document: BenchChem. [2,3-Pentanedione chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at:

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